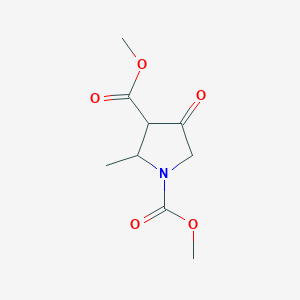![molecular formula C3H9Cl3OSiSn B14585828 Trimethyl[(trichlorostannyl)oxy]silane CAS No. 61355-39-3](/img/structure/B14585828.png)
Trimethyl[(trichlorostannyl)oxy]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl[(trichlorostannyl)oxy]silane is an organosilicon compound that features a silicon atom bonded to three methyl groups and an oxygen atom, which is further bonded to a trichlorostannyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl[(trichlorostannyl)oxy]silane typically involves the reaction of trimethylsilanol with trichlorostannane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction can be represented as follows:
(CH3)3SiOH+SnCl3→(CH3)3SiOSnCl3+HCl
This reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions: Trimethyl[(trichlorostannyl)oxy]silane undergoes several types of chemical reactions, including:
Substitution Reactions: The trichlorostannyl group can be substituted with other nucleophiles, such as alkoxides or amines, leading to the formation of new organotin compounds.
Hydrolysis: In the presence of water, the compound hydrolyzes to form trimethylsilanol and trichlorostannane.
Reduction: The compound can be reduced to form lower oxidation state tin compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkoxides, amines, and other nucleophiles. The reactions are typically carried out in anhydrous solvents such as tetrahydrofuran or dichloromethane.
Hydrolysis: Water or aqueous solutions are used under controlled conditions to prevent complete hydrolysis.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under inert atmosphere conditions.
Major Products:
Substitution Reactions: New organotin compounds with different functional groups.
Hydrolysis: Trimethylsilanol and trichlorostannane.
Reduction: Lower oxidation state tin compounds.
科学研究应用
Trimethyl[(trichlorostannyl)oxy]silane has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organotin compounds.
Materials Science: Employed in the preparation of silicon-based materials with unique properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
作用机制
The mechanism of action of Trimethyl[(trichlorostannyl)oxy]silane involves the interaction of the silicon and tin centers with various substrates. The silicon atom, being electrophilic, can interact with nucleophiles, while the tin center can participate in redox reactions. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl and trichlorostannyl groups.
相似化合物的比较
Trimethylsilanol: Similar in structure but lacks the trichlorostannyl group.
Trichlorostannane: Contains the trichlorostannyl group but lacks the trimethylsilyl group.
Trimethylsilyl Chloride: Contains the trimethylsilyl group but with a chloride substituent instead of the trichlorostannyl group.
Uniqueness: Trimethyl[(trichlorostannyl)oxy]silane is unique due to the presence of both trimethylsilyl and trichlorostannyl groups, which confer distinct reactivity and properties. This dual functionality allows it to participate in a wider range of chemical reactions compared to its individual components.
属性
CAS 编号 |
61355-39-3 |
|---|---|
分子式 |
C3H9Cl3OSiSn |
分子量 |
314.3 g/mol |
IUPAC 名称 |
trimethyl(trichlorostannyloxy)silane |
InChI |
InChI=1S/C3H9OSi.3ClH.Sn/c1-5(2,3)4;;;;/h1-3H3;3*1H;/q-1;;;;+4/p-3 |
InChI 键 |
KGDJFIOABRDHOZ-UHFFFAOYSA-K |
规范 SMILES |
C[Si](C)(C)O[Sn](Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


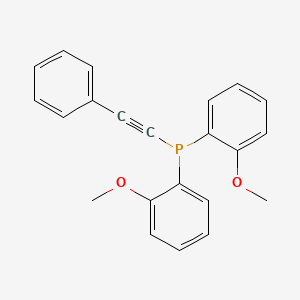
![2-(2-Chlorophenyl)-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14585756.png)
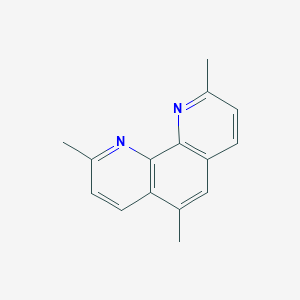

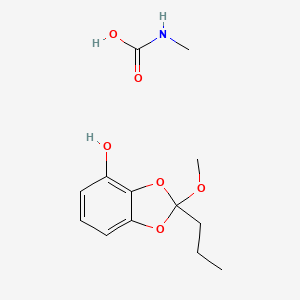
![Acetic acid;2-[2-(2,6-dichloroanilino)ethyl]guanidine](/img/structure/B14585768.png)
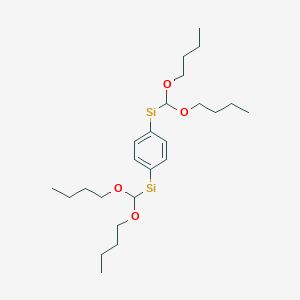
![[2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropyl]methanol](/img/structure/B14585793.png)
![Benzoic acid, 4-[(1,3-dioxo-3-phenylpropyl)amino]-, butyl ester](/img/structure/B14585794.png)
![Bis{2-[(azidocarbonyl)oxy]propyl} benzene-1,4-dicarboxylate](/img/structure/B14585795.png)
![Bicyclo[5.2.2]undecan-8-one](/img/structure/B14585802.png)
![1-Phenyl-3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B14585811.png)
methylsilane](/img/structure/B14585827.png)
